5-({[(Tert-butoxy)carbonyl]amino}methyl)-2-fluorobenzoic acid
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Overview
Description
5-({[(Tert-butoxy)carbonyl]amino}methyl)-2-fluorobenzoic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a fluorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(Tert-butoxy)carbonyl]amino}methyl)-2-fluorobenzoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The fluorobenzoic acid moiety can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which allow for the efficient and scalable introduction of the tert-butoxycarbonyl group into various organic compounds . These systems offer advantages such as improved reaction control, higher yields, and reduced waste.
Chemical Reactions Analysis
Types of Reactions
5-({[(Tert-butoxy)carbonyl]amino}methyl)-2-fluorobenzoic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Strong acids like trifluoroacetic acid or hydrochloric acid are used to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: The major products are typically substituted benzoic acid derivatives.
Deprotection Reactions: The major product is the free amine derivative of the fluorobenzoic acid.
Scientific Research Applications
5-({[(Tert-butoxy)carbonyl]amino}methyl)-2-fluorobenzoic acid has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of enzyme kinetics and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-({[(Tert-butoxy)carbonyl]amino}methyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then interact with the active site of enzymes or bind to receptors . This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid: Similar in structure but contains a pyridine ring instead of a benzene ring.
(3S)-3-{(Tert-butoxy)carbonylamino}-4-phenylbutanoic acid: Contains a phenylbutanoic acid moiety instead of a fluorobenzoic acid.
Uniqueness
5-({[(Tert-butoxy)carbonyl]amino}methyl)-2-fluorobenzoic acid is unique due to the presence of the fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C13H16FNO4 |
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Molecular Weight |
269.27 g/mol |
IUPAC Name |
2-fluoro-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-7-8-4-5-10(14)9(6-8)11(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
LLBQVGPXKBLVGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
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